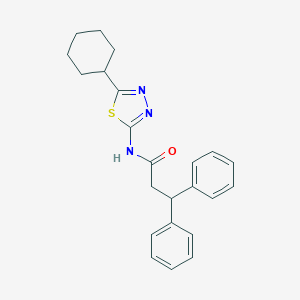

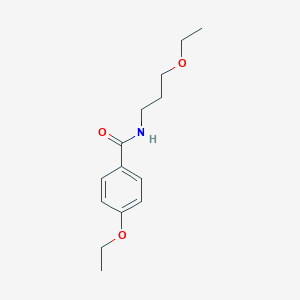

![molecular formula C18H20N4O2S B216271 N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B216271.png)

N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential as an anticancer agent. In Additionally, we will list future directions for further research on this promising compound.

Wirkmechanismus

N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is believed to work through the activation of the immune system, specifically by stimulating the production of cytokines such as tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ). These cytokines activate immune cells such as macrophages, which then attack cancer cells and promote their destruction. N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide has also been shown to inhibit the formation of new blood vessels in tumors, a process known as angiogenesis, which is essential for tumor growth and metastasis.

Biochemical and Physiological Effects:

N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the production of cytokines such as TNF-α and IFN-γ, as well as other immune system factors such as interleukin-6 (IL-6) and nitric oxide (NO). N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide has also been shown to increase the activity of natural killer (NK) cells and macrophages, which are important components of the immune system.

Vorteile Und Einschränkungen Für Laborexperimente

N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It has also been extensively studied in preclinical models, providing a wealth of information on its potential as an anticancer agent. However, N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide has some limitations as well. It has a short half-life in vivo, meaning that it is rapidly metabolized and eliminated from the body. This limits its effectiveness as a therapeutic agent and requires frequent dosing.

Zukünftige Richtungen

There are several future directions for further research on N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide. One area of focus is the development of more stable analogs that can overcome the limitations of the parent compound. Another area of interest is the identification of biomarkers that can predict response to N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide treatment. Additionally, the combination of N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide with other anticancer agents is an area of active investigation, as is the use of N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide in combination with immunotherapy. Finally, further studies are needed to fully elucidate the mechanism of action of N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide and its effects on the immune system.

Synthesemethoden

N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is synthesized through a multistep process involving the reaction of various chemicals. The starting material for N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide synthesis is 2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone, which is converted to 2,3-dichloro-5,6-dicyano-1,4-benzoquinone. This intermediate is then reacted with thiosemicarbazide to form the thiadiazole ring, followed by the reaction with 2,2-dimethylpropylamine to introduce the dimethylpropyl group. The final step involves the reaction with 4-methyl-3-phenyl-1,2-oxazole to form N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide.

Wissenschaftliche Forschungsanwendungen

N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide has been extensively studied for its potential as an anticancer agent. It has been shown to have significant antitumor activity in preclinical studies, particularly against solid tumors such as melanoma, lung, and colon cancer. N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy in combination treatments.

Eigenschaften

Produktname |

N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide |

|---|---|

Molekularformel |

C18H20N4O2S |

Molekulargewicht |

356.4 g/mol |

IUPAC-Name |

N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide |

InChI |

InChI=1S/C18H20N4O2S/c1-11-14(15(22-24-11)12-8-6-5-7-9-12)16(23)19-17-21-20-13(25-17)10-18(2,3)4/h5-9H,10H2,1-4H3,(H,19,21,23) |

InChI-Schlüssel |

PAXLDTWHQMKARW-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=NN=C(S3)CC(C)(C)C |

Kanonische SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=NN=C(S3)CC(C)(C)C |

Löslichkeit |

44 [ug/mL] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4-dimethyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide](/img/structure/B216195.png)

![3,4-Dimethoxy-N-[4-(4-methyl-piperidine-1-sulfonyl)-phenyl]-benzamide](/img/structure/B216197.png)

![4-(acetylamino)-N-[4-(dipropylsulfamoyl)phenyl]benzamide](/img/structure/B216199.png)

![2,5-dichloro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide](/img/structure/B216204.png)

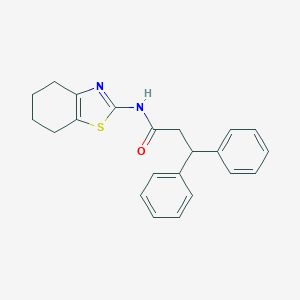

![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B216207.png)

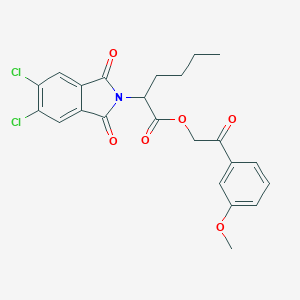

![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3,3-diphenylpropanamide](/img/structure/B216208.png)

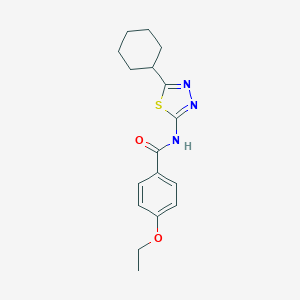

![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3,3-diphenylpropanamide](/img/structure/B216209.png)